molecular formula C9H13N B1296868 N-Methyl-1-phenylethanamine CAS No. 32512-24-6

N-Methyl-1-phenylethanamine

Cat. No.: B1296868
CAS No.: 32512-24-6
M. Wt: 135.21 g/mol
InChI Key: RCSSHZGQHHEHPZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-Methyl-1-phenylethanamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound serves as a model molecule for studying amine interactions and metabolism.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

N-Methyl-1-phenylethanamine, also known as N-Methylphenethylamine (NMPEA), is a naturally occurring trace amine neuromodulator in humans . It is an isomer of amphetamine and shares the same biomolecular target, TAAR1 , a G protein-coupled receptor which modulates catecholamine neurotransmission .

Mode of Action

It is known to interact with its target, taar1, a g protein-coupled receptor . This interaction modulates catecholamine neurotransmission, which plays a crucial role in various physiological processes, including mood regulation and the body’s response to stress .

Biochemical Pathways

This compound is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into this compound .

Pharmacokinetics

It is known that it is a naturally occurring compound in humans . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Its interaction with taar1 and modulation of catecholamine neurotransmission suggest that it may have effects on mood regulation and the body’s response to stress .

Action Environment

It is known that it is a naturally occurring compound in humans , suggesting that it is likely to be influenced by factors such as diet, lifestyle, and overall health

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it may cause severe skin burns, eye damage, and respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

N-Methyl-1-phenylethanamine is a naturally occurring trace amine neuromodulator in humans that is derived from the trace amine, phenethylamine (PEA) . It has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . Future research may focus on further understanding its role in the human body and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-1-phenylethanamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the catalytic hydrogenation of N-methyl-1-phenylmethanimine. This process uses hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methyl-1-phenylacetaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to N-methyl-1-phenylethanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-methyl-1-phenylacetaldehyde.

    Reduction: N-methyl-1-phenylethanol.

    Substitution: Various substituted amines depending on the alkyl halide used.

Comparison with Similar Compounds

N-Methyl-1-phenylethanamine is structurally similar to other phenethylamines, such as:

    Phenethylamine: The parent compound, which lacks the N-methyl group.

    N-Methylphenethylamine: A positional isomer with the methyl group attached to the nitrogen atom.

    Amphetamine: A related compound with a similar structure but different pharmacological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various synthetic and pharmacological applications sets it apart from other similar compounds.

Properties

IUPAC Name

N-methyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSHZGQHHEHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342325
Record name N-Methyl-1-phenylethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32512-24-6
Record name N-Methyl-1-phenylethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-phenylethylamine
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URL https://comptox.epa.gov/dashboard/DTXSID901342325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-phenylethanamine
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Record name N-METHYL-1-PHENYLETHYLAMINE
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Synthesis routes and methods

Procedure details

(R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (53 mg, 0.089 mmol) was dissolved in 4 mL of dry benzene in a Schlenk tube under a nitrogen atmosphere. The tube was wrapped in aluminum foil. A solution of n-butyllithium (72 μL, 0.12 mmol, 1.6M in hexane) was added and the mixture was shaken until it turned a dark red brown color. After 5 min. phenylsilane, (164 μL, 1.33 mmol) was added and the reaction mixture turned blue, then brown, in color. After 10 minutes acetophenone N-methyl imine (119 mg, 0.89 mmol) was added. The tube was shaken and left for about 20 hours at room temperature. The resulting solution was diluted with 15 mL of ether and 3 mL of methanol and allowed to stir for 2 hours. The reaction mixture was then washed with 10 mL of water and extracted with 1M HCl (2×10 mL). The aqueous layer was separated, basified with 5M NaOH (until strongly basic to pH paper), and extracted with ether (3×20 mL). The ether solution was dried over anhydrous sodium sulfate and concentrated to yield 60 mg (0.45 mmol, 50% yield) of N-methyl-1-phenylethylamine as a yellow oil. The yield for repeated experiments ranged from 50 to 80%.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step Two
Quantity
164 μL
Type
reactant
Reaction Step Three
Quantity
119 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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